p-O-t-Boc-benzylmethanethiosulfonate
Overview
Description
Synthesis Analysis
The synthesis of related sulfur-containing compounds often involves reactions with dithiols and dibromides, as demonstrated in the preparation of mesocyclic thiocrown ethers containing xylylene units. These syntheses yield cyclophanes with significant yields and are characterized by molecular structures determined through X-ray crystallography, indicating the versatility of sulfur-mediated synthesis techniques (Edema et al., 1993).
Molecular Structure Analysis
The molecular structure of sulfur-containing compounds like p-O-t-Boc-benzylmethanethiosulfonate can be intricate, with crystallographic studies providing insights into their complex architectures. For instance, the structure of 3,8-dibenzo-1,6-dithiacyclodecane and 2,5,8-trithia-(9)-p-benzenophane has been elucidated, showcasing the detailed molecular geometry and bonding interactions within such compounds (Edema et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving thiosulfonates are diverse, ranging from desulfonative borylation to nucleophilic substitution reactions. For example, pyridine-catalyzed desulfonative borylation of benzyl sulfones with bis(pinacolato)diboron demonstrates the ability to synthesize benzhydryl- and benzyl boronic esters from sulfone derivatives, highlighting the reactivity of thiosulfonates in various chemical contexts (Maekawa et al., 2019).
Scientific Research Applications
Reaction Mechanisms and Anti-tumor Activity
- The compound has been studied in the context of antitumor substances, particularly focusing on its reaction with active methylene compounds. This research helps understand the alkylation mechanisms that might contribute to anti-tumor activities (Hayashi, Furukawa, Yamamoto, & Niigata, 1967).
Polymer Synthesis and Electronic Materials
- It is involved in the synthesis of polymers with latent hydrogen-bonding on the main chain. The removal of the tert-butyloxycarbonyl (t-Boc) side unit through thermal annealing leads to the formation of hydrogen-bonded compounds with different properties, relevant for organic electronic materials (Zhang, Yang, Chen, Bhatta, Tsige, Cheng, & Zhu, 2017).
Fuel Desulfurization
- In the context of fuel, the compound is involved in oxidative desulfurization processes. This research is significant for developing methods to reduce sulfur content in diesel fuels, enhancing environmental sustainability (Julião, Mirante, Ribeiro, Gomes, Valença, Ribeiro, Pillinger, Castro, Gonçalves, & Balula, 2019).
Peptide Synthesis and Chemical Ligation
- It plays a crucial role in native chemical ligation, specifically in synthesizing erythro-N-Boc-β-mercapto-l-phenylalanine. This is important for peptide synthesis and ligation methods (Crich & Banerjee, 2007).
Synthesis of Pharmaceutical Intermediates
- The compound is used in the synthesis of intermediates for pharmaceuticals, such as those acting as HIV protease inhibitors. This research demonstrates the transition from traditional batch processes to continuous flow systems in pharmaceutical production (Pollet, Cope, Kassner, Charney, Terett, Richman, Dubay, Stringer, Eckert, & Liotta, 2009).
Solar Cell Development
- It is used in the development of materials for solar cells, such as in the synthesis of low-bandgap copolymers for enhancing the performance of polymer solar cells (Jiang, Yang, Chen, & Wei, 2011).
properties
IUPAC Name |
tert-butyl [4-(methylsulfonylsulfanylmethyl)phenoxy]carbonyl carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O7S2/c1-14(2,3)21-13(16)20-12(15)19-11-7-5-10(6-8-11)9-22-23(4,17)18/h5-8H,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXATZDNKAGFYCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CSS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400377 | |
Record name | p-O-t-Boc-benzylmethanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-O-t-Boc-benzylmethanethiosulfonate | |
CAS RN |
887353-41-5 | |
Record name | p-O-t-Boc-benzylmethanethiosulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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